1-Chloro-2-iodo-3,5-dimethylbenzene
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Overview
Description
1-Chloro-2-iodo-3,5-dimethylbenzene is an aromatic compound with a benzene ring substituted by chlorine, iodine, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-iodo-3,5-dimethylbenzene can be synthesized through a series of halogenation reactions. One common method involves the halogen exchange reaction, where 5-bromo-3,5-dimethylbenzene is treated with sodium iodide (NaI) or potassium iodide (KI) in solvents like n-butanol (n-BuOH) or dimethylformamide (DMF) . The reaction conditions typically require a copper catalyst to facilitate the exchange.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-iodo-3,5-dimethylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of electron-donating methyl groups and electron-withdrawing halogens.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as phenol, in the presence of a copper catalyst.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize the methyl groups to carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the halogens to hydrogen.
Major Products:
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include phenoxy derivatives when reacted with phenol.
Scientific Research Applications
1-Chloro-2-iodo-3,5-dimethylbenzene has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-iodo-3,5-dimethylbenzene in chemical reactions involves the interaction of its substituents with various reagents:
Electrophilic Aromatic Substitution: The electron-donating methyl groups activate the benzene ring towards electrophilic attack, while the halogens direct the substitution to specific positions on the ring.
Nucleophilic Substitution: The iodine atom, being a good leaving group, facilitates nucleophilic attack and subsequent substitution.
Comparison with Similar Compounds
1-Chloro-3,5-dimethylbenzene: Similar structure but lacks the iodine substituent.
1-Iodo-3,5-dimethylbenzene: Similar structure but lacks the chlorine substituent.
Uniqueness: 1-Chloro-2-iodo-3,5-dimethylbenzene is unique due to the presence of both chlorine and iodine substituents, which provide distinct reactivity patterns and potential for diverse chemical transformations.
Properties
Molecular Formula |
C8H8ClI |
---|---|
Molecular Weight |
266.50 g/mol |
IUPAC Name |
1-chloro-2-iodo-3,5-dimethylbenzene |
InChI |
InChI=1S/C8H8ClI/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3 |
InChI Key |
WIOGQPVAPKKRMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)I)C |
Origin of Product |
United States |
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